2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine 2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15871555
InChI: InChI=1S/C12H18N2/c1-3-14-8-4-5-12(14)11-9-10(2)6-7-13-11/h6-7,9,12H,3-5,8H2,1-2H3
SMILES:
Molecular Formula: C12H18N2
Molecular Weight: 190.28 g/mol

2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine

CAS No.:

Cat. No.: VC15871555

Molecular Formula: C12H18N2

Molecular Weight: 190.28 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine -

Specification

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
IUPAC Name 2-(1-ethylpyrrolidin-2-yl)-4-methylpyridine
Standard InChI InChI=1S/C12H18N2/c1-3-14-8-4-5-12(14)11-9-10(2)6-7-13-11/h6-7,9,12H,3-5,8H2,1-2H3
Standard InChI Key UGYJPZQYMRAWTG-UHFFFAOYSA-N
Canonical SMILES CCN1CCCC1C2=NC=CC(=C2)C

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

The molecular formula of 2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine is C12H18N2, with a molecular weight of 190.29 g/mol. The pyridine ring provides aromaticity, while the pyrrolidine substituent introduces conformational flexibility. The ethyl group on the pyrrolidine nitrogen enhances lipophilicity, potentially influencing bioavailability .

Table 1: Comparative Molecular Properties of Analogous Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridineC12H18N2190.29Pyridine, pyrrolidine, methyl
5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine-2-thiolC12H18N2S222.35Thiol, pyridine, pyrrolidine
4-Methylpyridin-2-amine C6H8N2108.14Amino, methyl

Spectroscopic Characterization

While nuclear magnetic resonance (NMR) data for 2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine are unavailable, analogs suggest distinct spectral features:

  • 1H NMR: Pyridine protons typically resonate between δ 7.0–8.5 ppm . The methyl group at C4 would appear as a singlet near δ 2.3–2.5 ppm, while pyrrolidine protons show complex splitting patterns between δ 1.5–3.0 ppm .

  • 13C NMR: The pyridine carbons would appear between δ 120–150 ppm, with the methyl carbon near δ 20–25 ppm and pyrrolidine carbons between δ 25–60 ppm.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine likely involves:

  • Pyrrolidine Functionalization: Ethylation of pyrrolidine using ethyl bromide or iodide under basic conditions .

  • Pyridine Substitution: Coupling the modified pyrrolidine to a pre-functionalized pyridine ring. For example, 4-methylpyridin-2-amine could serve as a precursor for nucleophilic substitution or cross-coupling reactions.

A method analogous to the synthesis of ethyl 2-cyano-2-(pyridin-4-yl)acetate may be adapted:

  • React 4-chloropyridine derivatives with ethyl cyanoacetate in the presence of a copper catalyst.

  • Purify via liquid-liquid extraction (ethyl acetate/water) and drying with anhydrous Na2SO4 .

Physicochemical Properties

ParameterSpecification
Temperature2–8°C (long-term storage)
AtmosphereNitrogen or argon
Light SensitivityProtect from UV exposure

Solubility and Partitioning

  • Aqueous Solubility: Limited solubility in water (<1 mg/mL) due to the hydrophobic ethyl and methyl groups.

  • Lipophilicity: Predicted logP ≈ 2.1 (calculated using fragment-based methods), favoring membrane permeability .

Industrial and Material Science Applications

Catalysis

The pyridine nitrogen can coordinate to metal ions, enabling use in:

  • Homogeneous Catalysis: As a ligand in copper-mediated coupling reactions .

  • Electrochemical Sensors: Functionalization for detecting heavy metals or biomolecules.

Polymer Science

Incorporation into conjugated polymers could enhance electronic properties due to the pyridine’s electron-withdrawing nature.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator